molecular formula C7H16N2 B2391066 (R)-1-Ethyl-3-methyl-piperazine CAS No. 321860-21-3

(R)-1-Ethyl-3-methyl-piperazine

Cat. No.: B2391066
CAS No.: 321860-21-3
M. Wt: 128.219
InChI Key: DZZVHQHELMADSH-SSDOTTSWSA-N
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Description

Significance of Chiral Piperazine (B1678402) Scaffolds in Advanced Organic Synthesis

Chiral piperazine scaffolds are six-membered heterocyclic rings containing two nitrogen atoms, where the substitution pattern creates a stereogenic center. These structures are of profound importance in modern organic synthesis for several reasons. The piperazine ring is a common motif found in a wide array of biologically active compounds and approved drugs. mdpi.com The presence of nitrogen atoms provides sites for further functionalization, allowing for the modulation of a molecule's physicochemical properties, such as solubility and basicity. mdpi.com

The introduction of chirality into the piperazine scaffold adds a crucial three-dimensional complexity. This is particularly important in drug discovery, where the stereochemistry of a molecule can dictate its pharmacological activity and interaction with biological targets. bldpharm.com The development of asymmetric synthetic methods to access enantiomerically pure piperazine derivatives is an active area of research, aiming to provide building blocks for the synthesis of novel therapeutic agents. nih.gov These chiral scaffolds are utilized as key intermediates in the synthesis of compounds with a range of biological activities, including but not limited to, anticancer, antiviral, and central nervous system-acting agents. mdpi.com The rigid, yet conformationally flexible, nature of the piperazine ring, combined with the stereochemical information embedded in a chiral center, makes it a valuable tool for medicinal chemists to explore chemical space and design potent and selective drugs. nih.gov

Overview of (R)-1-Ethyl-3-methyl-piperazine as a Chiral Synthon

This compound is a specific example of a chiral N-substituted piperazine. As a chiral synthon, it offers a pre-defined stereocenter at the C3 position of the piperazine ring, which can be incorporated into a larger target molecule. The "R" designation specifies the absolute configuration at this chiral center. The molecule also features an ethyl group at the N1 position and a methyl group at the C3 position.

While the broader class of chiral piperazines is well-documented, specific and detailed research findings on this compound are scarce in publicly available scientific literature. However, its structure suggests its potential utility as a building block in asymmetric synthesis. The synthesis of this compound would likely involve the use of a chiral starting material or a chiral resolution step to obtain the desired enantiomer. acs.org For instance, a potential synthetic route could start from a chiral precursor such as (R)-1-Boc-3-methylpiperazine, a commercially available protected form of the 3-methylpiperazine scaffold. nih.gov Subsequent N-alkylation with an ethyl group would yield the target compound.

The value of this compound as a synthon lies in its ability to introduce a specific stereochemical element into a new molecule. This is critical in the development of pharmaceuticals where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. bldpharm.com

Data on Related Piperazine Derivatives

Due to the limited specific data available for this compound, the following table provides information on related, more extensively studied piperazine compounds to offer a comparative context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
1-Ethylpiperazine (B41427)C₆H₁₄N₂114.191571.469
1-Methylpiperazine (B117243)C₅H₁₂N₂100.161381.466
(R)-1-Boc-3-methylpiperazineC₁₀H₂₀N₂O₂200.28Not availableNot available

This data is compiled from various chemical suppliers and databases. nih.govsigmaaldrich.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-ethyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZVHQHELMADSH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN[C@@H](C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Enantiomeric Purity Assessment of R 1 Ethyl 3 Methyl Piperazine

Methods for Achieving Stereochemical Control

The synthesis of enantiomerically pure (R)-1-Ethyl-3-methyl-piperazine relies on synthetic strategies that can selectively produce one stereoisomer over the other. These methods can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis involves the use of a chiral auxiliary or a chiral substrate to influence the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. While specific examples for the direct synthesis of this compound via a purely diastereoselective route are not extensively detailed in the provided search results, general principles of diastereoselective synthesis of substituted piperazines can be applied.

One common strategy involves the cyclization of a chiral acyclic precursor. For instance, a diastereoselective intramolecular hydroamination can be a key step in a modular synthesis of disubstituted piperazines. organic-chemistry.org In this approach, the starting materials are often derived from readily available chiral building blocks like amino acids. The inherent chirality of the starting material directs the formation of a specific diastereomer during the ring-closing step.

Another approach is the diastereoselective reduction of a chiral cyclic intermediate. For example, the reduction of a chiral piperazinone can lead to the formation of a piperazine (B1678402) with a specific stereochemistry. The stereochemical outcome of such a reduction is often influenced by the steric and electronic properties of the reducing agent and the substrate.

A notable example in a related system is the diastereoselective synthesis of (3R,5R)-β-Hydroxypiperazic acid, where a key step involves a diastereoselective enolate hydroxylation reaction. nsf.gov This highlights how the introduction of a stereocenter early in the synthesis can control the stereochemistry of subsequent transformations.

Method Key Principle Potential Application to this compound
Diastereoselective Intramolecular HydroaminationCyclization of a chiral acyclic precursor derived from a chiral pool starting material. organic-chemistry.orgSynthesis from a chiral amino acid derivative where the stereocenter dictates the conformation during cyclization.
Diastereoselective ReductionReduction of a chiral cyclic intermediate, such as a piperazinone.Reduction of a chiral 3-methyl-piperazinone derivative where the existing stereocenter directs the approach of the reducing agent.
Diastereoselective AlkylationAlkylation of a chiral piperazine precursor.Alkylation of an enolate derived from a chiral piperazinone with an ethylating agent.

Enantioselective Transformations

Enantioselective synthesis aims to directly create the desired enantiomer from an achiral or racemic starting material using a chiral catalyst or reagent. This approach is often more efficient than diastereoselective methods as it avoids the need for a chiral auxiliary that must be later removed.

For the synthesis of this compound, several enantioselective strategies can be envisioned. One powerful method is the use of chiral catalysts in cyclization reactions. For example, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org The use of a chiral ligand on the palladium catalyst could, in principle, induce enantioselectivity in the formation of the piperazine ring.

Enzymatic reactions also offer a highly selective route to chiral compounds. Artificial metalloenzymes, for instance, have been shown to catalyze asymmetric cyclopropanation reactions to form spirocyclic N-heterocycles with high enantioselectivity. acs.org While not a direct synthesis of the target compound, this illustrates the potential of biocatalysis in creating chiral nitrogen-containing heterocycles.

Another strategy is the kinetic resolution of a racemic mixture of 1-ethyl-3-methylpiperazine. This involves using a chiral reagent or catalyst that reacts preferentially with one enantiomer, leaving the other enantiomer enriched.

Method Key Principle Potential Application to this compound
Catalytic Asymmetric CyclizationUse of a chiral metal catalyst to induce enantioselectivity in the ring-forming step. organic-chemistry.orgA chiral palladium or iridium catalyst could be used in the cyclization of an appropriate achiral precursor. organic-chemistry.orgacs.org
Enzymatic ResolutionUse of an enzyme to selectively react with one enantiomer of a racemic mixture.An appropriate lipase (B570770) or other hydrolase could be used to selectively acylate or deacylate one enantiomer of a racemic precursor.
Chiral Auxiliary-Mediated SynthesisTemporary incorporation of a chiral auxiliary to direct a stereoselective reaction, followed by its removal. youtube.comAn Evans-type chiral auxiliary could be used to direct an aldol (B89426) reaction to set the stereocenter, followed by cyclization and removal of the auxiliary. youtube.com

Analytical Techniques for Enantiomeric Excess Determination

Once a stereoselective synthesis has been performed, it is crucial to accurately determine the enantiomeric excess (e.e.) of the product. Enantiomeric excess is a measure of the purity of an enantiomer and is defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are available for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of a chiral compound. heraldopenaccess.us The key to this separation is the use of a chiral stationary phase (CSP). hplc.eu CSPs are themselves chiral and interact differently with the two enantiomers of the analyte, leading to different retention times and thus separation.

For the analysis of this compound, a suitable chiral HPLC method would involve a column with a CSP that can effectively resolve the two enantiomers. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or cyclodextrins. heraldopenaccess.ushplc.eu The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for achieving good separation. hplc.eu Detection is often performed using a UV detector, although other detectors like circular dichroism (CD) or mass spectrometry (MS) can also be used. heraldopenaccess.usuma.es

A study on the chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives demonstrated the successful use of cellulose-based chiral stationary phases (Chiralcel OD and Chiralcel OJ) for separating enantiomers. nih.gov This suggests that similar columns could be effective for resolving the enantiomers of 1-ethyl-3-methylpiperazine.

Parameter Description Typical Values/Conditions
Chiral Stationary Phase The chiral material packed into the HPLC column that enables separation. hplc.euCellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD), Pirkle-type phases, cyclodextrin-based phases. heraldopenaccess.ushplc.eu
Mobile Phase The solvent that carries the sample through the column.Normal phase: Hexane/Isopropanol mixtures. researchgate.net Reversed phase: Acetonitrile (B52724)/Water with additives like phosphoric acid. sielc.com
Detector The device used to detect the separated enantiomers as they elute from the column.UV-Vis, Circular Dichroism (CD), Mass Spectrometry (MS). heraldopenaccess.usuma.es
Flow Rate The speed at which the mobile phase moves through the column.0.5 - 2.0 mL/min. uma.esresearchgate.net

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) is another chromatographic technique that can be used for the separation of enantiomers. gcms.cz Similar to HPLC, chiral GC requires a column with a chiral stationary phase. These are typically based on derivatized cyclodextrins. wisc.edu The sample is vaporized and carried through the column by an inert gas (the mobile phase), and the enantiomers are separated based on their differential interactions with the chiral stationary phase.

A study on the GC determination of substituted piperazines, including 1-ethyl piperazine, utilized a DB-17 column, which is a (50%-Phenyl)-methylpolysiloxane phase. hakon-art.comtsijournals.com While this specific column is not chiral, the study demonstrates the suitability of GC for analyzing piperazine derivatives. For enantiomeric separation, a chiral version of a similar stationary phase or a cyclodextrin-based column would be necessary. wisc.edu

Parameter Description Typical Values/Conditions
Chiral Stationary Phase The chiral coating on the inside of the capillary GC column. wisc.eduDerivatized cyclodextrins (e.g., Cyclodex-B, Cyclosil-B). wisc.edu
Carrier Gas The inert gas that moves the vaporized sample through the column.Helium, Hydrogen, Nitrogen. hakon-art.comtsijournals.com
Oven Temperature Program The temperature profile of the GC oven during the analysis.Initial hold, followed by a temperature ramp to a final temperature. wisc.edutsijournals.com
Detector The device used to detect the separated enantiomers.Flame Ionization Detector (FID), Mass Spectrometer (MS). hakon-art.comtsijournals.com

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound. rudolphresearch.com When plane-polarized light is passed through a solution containing a chiral substance, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound. Dextrorotatory compounds rotate the plane of light clockwise (+), while levorotatory compounds rotate it counterclockwise (-). libretexts.org

The specific rotation, [α], is a standardized measure of the optical rotation and is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. libretexts.org The enantiomeric excess of a sample can be determined by comparing its specific rotation to the specific rotation of the pure enantiomer.

While polarimetry is a relatively simple and rapid technique, it is generally less accurate for determining enantiomeric excess compared to chromatographic methods, especially when the optical rotation is small or when impurities are present. nih.gov However, it is an invaluable tool for confirming the identity of a chiral compound and for providing a quick assessment of enantiomeric purity. rudolphresearch.com

Parameter Description Key Considerations
Light Source The source of monochromatic light used in the polarimeter.Typically a sodium lamp (D-line, 589 nm) or an LED with a bandpass filter. rudolphresearch.comnih.gov
Sample Cell The tube that holds the sample solution.Path length must be accurately known (typically 1 dm). libretexts.org
Temperature Control The temperature of the sample during measurement.Optical rotation is temperature-dependent, so precise temperature control is crucial. rudolphresearch.com
Concentration The concentration of the chiral substance in the solution.Must be accurately known for the calculation of specific rotation. libretexts.org

Spectroscopic and Structural Elucidation of R 1 Ethyl 3 Methyl Piperazine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including chiral piperazines. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework and the spatial arrangement of atoms.

Proton NMR (¹H NMR) for Structural Confirmation and Stereochemistry

Proton NMR (¹H NMR) is instrumental in confirming the presence of hydrogen atoms in their specific chemical environments within the (R)-1-Ethyl-3-methyl-piperazine molecule. The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum provide a detailed map of the proton connectivity. For instance, the ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The methyl group at the chiral center would appear as a doublet. The protons on the piperazine (B1678402) ring would present as a complex series of multiplets due to their diastereotopic nature and coupling with adjacent protons.

The stereochemistry of chiral piperazines can be investigated using ¹H NMR, sometimes with the aid of chiral solvating agents or through the analysis of diastereomeric derivatives. nih.gov The interaction with a chiral environment can induce separate signals for the enantiomers, allowing for the determination of enantiomeric purity. nih.gov Furthermore, variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of the piperazine ring, such as the interconversion between different chair or boat conformations. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Ethyl-CH₃ ~1.0-1.2 Triplet 3H
Piperazine-CH (chiral center) ~2.5-3.0 Multiplet 1H
Ethyl-CH₂ ~2.3-2.6 Quartet 2H
Piperazine-CH₂ (adjacent to N-ethyl) ~2.2-2.8 Multiplet 4H
Piperazine-CH₂ (adjacent to NH) ~2.7-3.2 Multiplet 2H
Methyl-CH₃ (at C3) ~1.0-1.2 Doublet 3H

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the verification of the number and types of carbon atoms present. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

For this compound, distinct signals would be expected for the two carbons of the ethyl group, the methyl carbon at the chiral center, and the four non-equivalent carbons of the piperazine ring. The chemical shifts of piperazine ring carbons are typically found in the range of 40-60 ppm. researchgate.netmuni.czchemicalbook.com The presence of substituents and their stereochemical orientation can influence these chemical shifts. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Ethyl-CH₃ ~12-15
Methyl-CH₃ (at C3) ~15-20
Piperazine-C (chiral center) ~50-55
Ethyl-CH₂ ~50-55
Piperazine-CH₂ (adjacent to N-ethyl) ~50-60

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR)

Advanced NMR techniques, such as two-dimensional (2D) NMR, are invaluable for unambiguously assigning the proton and carbon signals and for determining the detailed connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity through the ethyl group and around the piperazine ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton to the carbon atom it is directly attached to, providing definitive assignments for both the proton and carbon spectra. nih.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons, which is essential for confirming the stereochemistry and the preferred conformation of the piperazine ring. ipb.pt

These advanced techniques, used in combination, provide a powerful toolkit for the complete and unambiguous structural and stereochemical elucidation of this compound and its derivatives. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine (N-H) group in the piperazine ring.

C-H Stretch: Strong absorption bands in the 2800-3000 cm⁻¹ region would be due to the stretching vibrations of the C-H bonds in the ethyl and methyl groups, as well as the methylene groups of the piperazine ring.

C-N Stretch: The stretching vibrations of the C-N bonds within the piperazine ring and the C-N bond of the ethyl group would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

N-H Bend: The bending vibration of the N-H bond would likely be observed in the 1550-1650 cm⁻¹ region. researchgate.net

The precise positions and intensities of these bands can provide structural information and can be compared with the spectra of related piperazine derivatives to confirm the identity of the compound. researchgate.netnih.govnist.govchemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H) Stretch 3300-3500 Moderate
Alkane (C-H) Stretch 2800-3000 Strong
Amine (C-N) Stretch 1000-1350 Moderate

Note: These are general ranges and can be influenced by the molecular environment and sample preparation.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of a molecule through its fragmentation pattern. For this compound (C₇H₁₆N₂), the molecular weight is 128.22 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 128. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for piperazine derivatives involve the cleavage of the bonds adjacent to the nitrogen atoms and the loss of alkyl substituents. researchgate.netxml-journal.net

Expected key fragments for this compound could include:

Loss of the ethyl group ([M-29]⁺) resulting in a fragment at m/z 99.

Loss of the methyl group ([M-15]⁺) resulting in a fragment at m/z 113.

Cleavage of the piperazine ring, leading to various smaller charged fragments. researchgate.netunodc.org The fragmentation pattern of the piperazine ring itself can yield characteristic ions at m/z 56 and 70. xml-journal.net

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. mdpi.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
128 [C₇H₁₆N₂]⁺ (Molecular Ion)
113 [C₆H₁₃N₂]⁺ (Loss of CH₃)
99 [C₅H₁₁N₂]⁺ (Loss of C₂H₅)
70 [C₄H₈N]⁺ (Piperazine ring fragment)

Note: The relative abundance of these fragments will depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystal Structure Analysis of Related Chiral Piperazine Derivatives

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of closely related chiral piperazine derivatives provides invaluable, definitive information about their three-dimensional structure in the solid state. nih.govjsac.or.jpnih.govnih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry of the chiral centers.

Analysis of crystal structures of similar compounds reveals that the piperazine ring typically adopts a chair conformation. rsc.org The substituents on the ring can occupy either axial or equatorial positions, and their arrangement is determined by steric and electronic factors. researchgate.net The crystal packing is influenced by intermolecular interactions such as hydrogen bonding, particularly involving the N-H group of the piperazine ring. This detailed structural information is crucial for understanding the molecule's shape, conformational preferences, and potential interactions with other molecules.

Computational and Theoretical Investigations of R 1 Ethyl 3 Methyl Piperazine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of (R)-1-Ethyl-3-methyl-piperazine. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process identifies the lowest energy conformation, which is crucial for understanding its biological activity. The piperazine (B1678402) ring in such compounds typically adopts a stable chair conformation. muni.cz In this compound, the ethyl and methyl groups will occupy specific positions (equatorial or axial) to minimize steric hindrance, and DFT can predict these preferences.

Beyond geometry, DFT is used to calculate various electronic properties that govern the molecule's behavior.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueUnit
Total EnergyValueHartrees
Dipole MomentValueDebye
PolarizabilityValuea.u.
Mulliken Atomic ChargesSee Figure 1e

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of different electrostatic potential. In the case of this compound, regions of negative potential (typically colored red or yellow) are located around the electronegative nitrogen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are usually found around the hydrogen atoms, suggesting sites for nucleophilic attack. This information is crucial for understanding potential drug-receptor interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the distribution and energies of these orbitals, calculated using methods like DFT, can predict its reactivity in various chemical environments.

Table 2: Illustrative Frontier Orbital Properties of this compound

PropertyPredicted ValueUnit
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV

Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations.

Molecular Dynamics Simulations to Understand Conformational Behavior

While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility. These simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as in solution or near a protein binding site. For this compound, MD simulations can explore the different chair and boat conformations of the piperazine ring and the rotational freedom of the ethyl and methyl substituents.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction mechanism, including the structures of short-lived intermediates and transition states. For instance, the N-alkylation of the piperazine ring is a common synthetic step, and theoretical studies can model this reaction to understand its energetic profile. mdpi.com Calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur, provides a quantitative measure of the reaction rate. These studies are crucial for optimizing synthetic routes and for understanding the metabolic pathways of piperazine-based drugs.

Kinetic and Mechanistic Studies of Piperazine Oxidation

The oxidation of piperazines is a fundamental reaction with implications in various chemical contexts. Kinetic and mechanistic studies on piperazine derivatives, such as 1-ethylpiperazine (B41427), offer a framework for understanding the reactivity of this compound.

A study on the oxidation of piperazine, 1-methylpiperazine (B117243), and 1-ethylpiperazine by bromamine-T (BAT) in an acidic buffer medium revealed that the reaction follows a first-order dependence on the concentration of both BAT and the piperazine substrate. nih.gov The reaction rate showed an inverse fractional-order dependence on the concentration of hydrogen ions. nih.gov The addition of halide ions or the reduction product of BAT, p-toluenesulfonamide, did not affect the reaction rate, nor did changes in the ionic strength of the medium. nih.gov This suggests a mechanism where the rate-determining step involves the piperazine molecule and the oxidant.

The stoichiometry of the reaction was determined to be 1:1, with one mole of piperazine reacting with one mole of BAT to form the corresponding N-oxide. nih.gov The proposed mechanism involves the deprotonation of the piperazine substrate to form an intermediate, which then reacts with the oxidant. nih.gov The presence of an electron-donating group, such as the ethyl group in 1-ethylpiperazine, was found to enhance the reaction rate by stabilizing the transition state. nih.gov This is supported by the negative value of the Hammett reaction constant (ρ = -0.5). nih.gov

It is important to note that this study did not differentiate between the enantiomers of substituted piperazines. Therefore, the kinetic data presented is for the racemic mixture of 1-ethylpiperazine. The specific stereochemistry of this compound could potentially influence the reaction kinetics and mechanism, a factor that would require further investigation through stereospecific studies.

Table 1: Activation Parameters for the Oxidation of Piperazines by Bromamine-T at 303 K

Piperazine DerivativeEa (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/K/mol)ΔG‡ (kJ/mol)
Piperazine55.352.8-104.584.5
1-Methylpiperazine52.149.6-114.284.2
1-Ethylpiperazine49.847.3-121.584.0

Data sourced from a kinetic study on piperazine oxidation. nih.gov

Unsupervised Reaction Pathways Search for Complex Transformations

The exploration of complex chemical transformations can be significantly aided by computational methods that search for possible reaction pathways. While a specific unsupervised reaction pathway search for this compound has not been reported, studies on related piperazine systems demonstrate the power of these theoretical approaches.

Computational investigations into the nitrosation of piperazine in the context of CO2 capture have utilized quantum chemistry calculations and kinetic modeling to elucidate the reaction mechanism. nih.gov These studies have revealed that the formation of nitrosamines can proceed through a novel three-step mechanism initiated by a charge-transfer complex. nih.gov Such detailed mechanistic insights are crucial for understanding and potentially mitigating the formation of undesirable byproducts in industrial processes.

Similarly, theoretical studies on the atmospheric degradation of piperazine initiated by hydroxyl (OH) radicals have employed quantum chemistry calculations (M06-2X/aug-cc-pVTZ) and master equation modeling. acs.org These investigations have shown that the reaction can proceed through both C–H and N–H abstraction, leading to a variety of photo-oxidation products. acs.org The ability to computationally predict the branching ratios of different reaction pathways is a key advantage of these methods. acs.org

These examples highlight the methodologies, such as Density Functional Theory (DFT) and kinetic modeling, that are instrumental in mapping out the complex reaction landscapes of piperazine derivatives. nih.govresearchgate.net An unsupervised reaction pathways search for this compound would likely involve similar computational techniques to explore its degradation, metabolism, or synthetic derivatization pathways.

Analysis of Non-Covalent Interactions within the Compound and its Complexes

Non-covalent interactions play a critical role in determining the three-dimensional structure, stability, and molecular recognition properties of this compound and its complexes. Computational methods are particularly well-suited for the detailed analysis of these subtle yet significant forces.

Studies on piperazine and piperidine (B6355638) derivatives have utilized computational approaches to understand their interactions with biological targets. acs.org For instance, docking studies and molecular dynamics simulations have been employed to investigate the binding modes of piperazine-based ligands to receptors, revealing the importance of specific amino acid residues in forming crucial interactions. nih.gov

The analysis of non-covalent interactions often involves methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM). researchgate.net These techniques can provide quantitative information about charge transfer and the nature of interactions like hydrogen bonds. researchgate.net For example, in studies of complexes involving piperazine derivatives, NBO analysis can elucidate the charge transfer occurring from lone pairs of nitrogen or oxygen atoms to antibonding orbitals. nih.gov

Experimental techniques such as electrospray ionization mass spectrometry (ESI-MS) and fluorescence spectroscopy have also been used to study the non-covalent complexes of piperazine derivatives, for instance with cyclodextrins. nih.gov These methods can determine the stoichiometry and dissociation constants of the resulting complexes. nih.gov

For this compound, the key non-covalent interactions would include hydrogen bonding involving the N-H proton (in its protonated form or in complexes), as well as van der Waals interactions. The chirality of the molecule can also lead to stereospecific non-covalent interactions, which are crucial for its recognition by chiral environments such as enzymes or receptors.

Applications of R 1 Ethyl 3 Methyl Piperazine As a Chiral Building Block

Role in the Synthesis of Chiral Heterocyclic Compounds

The piperazine (B1678402) ring is a prevalent heterocyclic motif found in a vast number of biologically active compounds. mdpi.com The introduction of chirality, as seen in (R)-1-Ethyl-3-methyl-piperazine, provides a powerful tool for chemists to create three-dimensional structures with precise spatial orientations, which is often critical for biological activity. acs.orgresearchgate.net

The synthesis of chiral heterocyclic compounds often relies on the use of chiral building blocks that guide the stereochemical outcome of a reaction. This compound, with its predefined stereocenter, can be incorporated into larger molecular frameworks to generate new chiral heterocyclic systems. For instance, piperazine derivatives are instrumental in the synthesis of spirocyclic nitrogen-containing heterocycles, which are of growing interest in medicinal chemistry due to their rigid and three-dimensional nature. acs.org The development of methods for the enantioselective synthesis of such compounds is an active area of research, and chiral piperazines can play a key role in these strategies. acs.org

Furthermore, the piperazine scaffold can be a component in the synthesis of more complex heterocyclic systems, such as mdpi.comchemicalbook.comoxazine-piperazine derivatives. doi.org The synthesis of these compounds can be achieved through cyclo-condensation reactions, where the piperazine unit is a key reactant. doi.org The use of a chiral piperazine like this compound in such reactions would be expected to yield chiral oxazine-piperazine products, expanding the diversity of available chiral heterocyclic scaffolds.

Precursor for the Development of Advanced Pharmaceutical Intermediates

The piperazine moiety is a common feature in many approved pharmaceutical drugs. mdpi.comchemicalbook.com Its ability to influence the physicochemical properties of a molecule, such as solubility and basicity, makes it a desirable component in drug design. mdpi.comchemicalbook.com this compound serves as a valuable precursor for the synthesis of advanced pharmaceutical intermediates, which are the building blocks for final drug substances.

For example, substituted piperazines are key intermediates in the synthesis of a variety of drugs, including antidepressants and anticancer agents. patsnap.comresearchgate.netgoogle.com The specific stereochemistry of this compound can be crucial for the biological activity and selectivity of the final drug. The synthesis of mirtazapine, an antidepressant, involves the key intermediate 1-methyl-3-phenylpiperazine, highlighting the importance of substituted piperazines in pharmaceutical manufacturing. patsnap.comgoogle.com The use of an enantiomerically pure precursor like this compound can lead to the development of single-enantiomer drugs, which often have improved therapeutic profiles compared to their racemic counterparts.

The versatility of the piperazine ring allows for its modification and incorporation into a wide range of molecular architectures. mdpi.com This makes this compound a versatile starting material for the creation of a library of chiral pharmaceutical intermediates, which can then be used to develop new drug candidates with potentially enhanced efficacy and safety.

Utilization in the Construction of Complex Chiral Molecules Requiring Piperazine Scaffolds

The piperazine scaffold is not only a component of many drugs but also a key structural element in the construction of complex chiral molecules that may not be directly intended as pharmaceuticals but are important for research and development. mdpi.comnih.gov The inherent properties of the piperazine ring, including its conformational flexibility and the ability of its nitrogen atoms to be substituted, make it a useful linker and scaffold in supramolecular chemistry and materials science. nih.gov

The chirality of this compound can be exploited to induce chirality in larger, more complex systems. For instance, piperazine-containing linkers are used in the development of drug delivery systems and for conjugation to biomolecules. nih.govnih.gov The use of a chiral piperazine linker could influence the binding and recognition properties of these systems.

Reaction Chemistry and Mechanistic Studies Involving R 1 Ethyl 3 Methyl Piperazine Derivatives

Investigation of Oxidation Reactions

The oxidation of piperazine (B1678402) derivatives has been a subject of kinetic and mechanistic studies. While specific studies on (R)-1-Ethyl-3-methyl-piperazine are not prevalent, extensive research on close structural analogs, such as 1-ethylpiperazine (B41427), provides significant insight.

Kinetic investigations into the oxidation of 1-ethylpiperazine by oxidants like bromamine-T (BAT) in an acidic medium show that the reaction follows a first-order dependence on the concentration of both the oxidant and the piperazine substrate. sci-hub.st The reaction rate exhibits an inverse fractional-order dependence on the concentration of hydrogen ions [H+], suggesting that the unprotonated form of the piperazine is the primary reactive species. sci-hub.st

The stoichiometry of the reaction indicates that one mole of the piperazine reacts with one mole of the oxidant to yield the corresponding N-oxide. sci-hub.st For a compound like 1-ethylpiperazine, this oxidation occurs at the tertiary nitrogen atom. In the case of this compound, oxidation would be expected to occur preferentially at the more electron-rich and sterically accessible tertiary N1-ethyl nitrogen over the secondary N4-H nitrogen, although reaction at both sites is possible under various conditions. The reaction mechanism is proposed to involve the formation of an intermediate complex between the piperazine and the oxidant, which then decomposes in the rate-determining step to form the final N-oxide product. sci-hub.st The presence of an electron-donating group like the ethyl substituent has been shown to enhance the reaction rate by stabilizing the transition state. sci-hub.st

Table 1: Pseudo-first-order rate constants (k') for the oxidation of various piperazine substrates by Bromamine-T at 303 K. Data is illustrative of general trends found in related studies. sci-hub.st
Substrate[Substrate] (mol dm⁻³)[BAT] (mol dm⁻³)pHk' (s⁻¹) x 10⁴
Piperazine2.0 x 10⁻³2.0 x 10⁻⁴4.03.88
1-Methylpiperazine (B117243)2.0 x 10⁻³2.0 x 10⁻⁴4.05.12
1-Ethylpiperazine2.0 x 10⁻³2.0 x 10⁻⁴4.05.96

Nucleophilic Substitution Reactions at Nitrogen Centers

The nitrogen atoms of the piperazine ring are nucleophilic, with the secondary amine (N4) in this compound being the primary site for nucleophilic reactions such as alkylation and arylation. This reactivity is fundamental to the synthesis of more complex piperazine derivatives. masterorganicchemistry.com

The N4 nitrogen, possessing a lone pair of electrons and a hydrogen atom, can readily react with electrophiles like alkyl halides or activated aryl halides. organicchemistrytutor.com This process, known as N-alkylation or N-arylation, is a common method for synthesizing N,N'-disubstituted piperazines. researchgate.net For instance, the reaction of a piperazine with an alkyl halide typically proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. researchgate.net

In reactions with highly electron-deficient aromatic systems, such as pentafluoropyridine, the piperazine acts as a potent nucleophile, leading to nucleophilic aromatic substitution (SNAr). nih.gov The substitution preferentially occurs at positions activated by the ring's electron-withdrawing features, typically para to the ring nitrogen. nih.gov The nucleophilicity of the N4-H in this compound would be expected to be greater than that of the N1-ethyl nitrogen due to reduced steric hindrance, making it the favored site of reaction.

Table 2: Examples of Nucleophilic Substitution Reactions at Piperazine Nitrogen Centers.
Piperazine DerivativeElectrophileReaction TypeTypical Product
PiperazineAlkyl Halide (R-X)N-Alkylation1-Alkylpiperazine
1-ArylpiperazineAlkyl Halide (R-X)N-Alkylation1-Aryl-4-alkylpiperazine
PiperazineActivated Aryl Halide (Ar-X)N-Arylation (SNAr)1-Arylpiperazine byjus.com
1-Substituted PiperazineAcyl Chloride (RCOCl)N-Acylation1-Acyl-4-substituted-piperazine

Electrophilic Aromatic Substitution on Substituted Piperazine Systems

When a piperazine moiety is attached to an aromatic ring (forming an N-arylpiperazine), it significantly influences the course of electrophilic aromatic substitution (EAS) on that ring. The piperazinyl group itself is not aromatic and does not undergo EAS. Instead, its effect is exerted as a substituent on the aromatic ring to which it is attached.

The piperazinyl group, connected via a nitrogen atom, is generally classified as an activating, ortho-, para-director. masterorganicchemistry.comquora.com The lone pair of electrons on the nitrogen atom directly attached to the ring can be donated into the aromatic π-system through resonance. youtube.com This donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. libretexts.orgyoutube.com The increase in electron density is most pronounced at the ortho and para positions, directing incoming electrophiles to these sites. organicchemistrytutor.comyoutube.com The stability of the resulting carbocation intermediate (the arenium ion) is enhanced because the positive charge can be delocalized onto the piperazine nitrogen, providing a stable resonance contributor. organicchemistrytutor.com

However, the nature of the piperazinyl substituent is highly dependent on the reaction conditions. EAS reactions are often carried out in the presence of strong acids. youtube.com Under such acidic conditions, the basic nitrogen atoms of the piperazine ring can be protonated. The resulting ammonium (B1175870) group is strongly electron-withdrawing due to the positive charge and acts as a deactivating, meta-directing group. libretexts.orgunizin.org Therefore, the outcome of an EAS reaction on an N-arylpiperazine system can be controlled by modulating the acidity of the reaction medium.

Table 3: Classification and Directing Effects of Substituents in Electrophilic Aromatic Substitution. libretexts.orgunizin.org
Substituent GroupClassificationDirecting EffectReactivity Effect
-NH₂, -NHR, -NR₂ (analogous to piperazinyl)Strongly ActivatingOrtho, ParaIncreases rate
-OH, -ORStrongly ActivatingOrtho, ParaIncreases rate
-R (Alkyl)Weakly ActivatingOrtho, ParaIncreases rate
-F, -Cl, -Br, -IWeakly DeactivatingOrtho, ParaDecreases rate
-CHO, -COR, -CO₂HModerately DeactivatingMetaDecreases rate
-NO₂, -NR₃⁺ (analogous to protonated piperazinyl)Strongly DeactivatingMetaDecreases rate

Future Research Avenues in R 1 Ethyl 3 Methyl Piperazine Chemistry

Development of Novel Stereoselective Synthetic Pathways with Enhanced Efficiency

The synthesis of enantiomerically pure C-substituted piperazines like (R)-1-Ethyl-3-methyl-piperazine remains a challenge. nih.gov Current methods often involve multiple steps, limiting their broad application. nsf.gov Future research will likely focus on developing more concise and efficient stereoselective synthetic routes.

One promising avenue is the asymmetric hydrogenation of pyrazine (B50134) precursors . A recently developed method for the synthesis of chiral piperazines involves the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides, achieving high enantioselectivity (up to 96% ee) for a variety of substituted piperazines. acs.org Another approach utilizes palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones with excellent enantioselectivities, which can then be reduced to the corresponding chiral piperazines. dicp.ac.cn Adapting these methods for the specific synthesis of this compound could offer a more direct and efficient pathway.

Photocatalytic methods combined with kinetic resolution also present a novel strategy. For instance, a synthesis of 2-arylpiperazines has been achieved through photocatalytic decarboxylative arylation, followed by a kinetic resolution using asymmetric lithiation to yield highly enantioenriched products. acs.org Exploring similar photoredox strategies for the introduction of the methyl and ethyl groups in a stereocontrolled manner could lead to innovative and efficient syntheses.

Synthetic StrategyKey FeaturesPotential for this compound
Asymmetric Hydrogenation Direct conversion of prochiral pyrazines to chiral piperazines; High enantioselectivity. acs.orgdicp.ac.cnPotentially a highly efficient and atom-economical route.
Photoredox Catalysis & Kinetic Resolution Utilizes light energy to drive reactions; Can create complex structures from simple precursors. acs.orgOffers novel pathways for C-C bond formation to install the ethyl and methyl groups.
Chiral Pool Synthesis Employs readily available chiral molecules as starting materials. rsc.orgA potentially cost-effective and scalable approach.

Exploration of New Catalytic Systems for Asymmetric Transformations Involving Piperazines

The development of novel catalytic systems is crucial for advancing the synthesis and functionalization of chiral piperazines. nih.gov Iridium-based catalysts have shown significant promise in asymmetric synthesis. For example, iridium-catalyzed intramolecular allylic amidation has been successfully used to synthesize chiral N,O-heterocycles with high enantioselectivity. rsc.orgrsc.org Extending this methodology to the synthesis of N,N-heterocycles like piperazines could provide a powerful tool for constructing the chiral core of this compound. rsc.org The use of iridium catalysts in the regio- and diastereoselective synthesis of C-substituted piperazines from imines has also been reported, highlighting the versatility of these systems. nih.gov

Organic photoredox catalysis is another burgeoning field with significant potential. nih.gov The use of organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), offers a greener alternative to metal-based catalysts for the synthesis of C-substituted piperazines. mdpi.com These methods often proceed under mild conditions and exhibit high functional group tolerance. mdpi.com A "CarboxyLic Amine Protocol" (CLAP) utilizing an iridium-based photoredox catalyst has been developed for the synthesis of diverse 2-substituted piperazines from glycine (B1666218) derivatives and aldehydes. mdpi.comtcichemicals.com Future research could focus on adapting these photoredox strategies to achieve the 1,3-disubstitution pattern of this compound in an enantioselective manner.

Furthermore, the exploration of bifunctional catalysts that can activate both reacting partners and control stereochemistry simultaneously is a key area of future research. Proline, a simple amino acid, has been shown to act as a bifunctional catalyst in asymmetric reactions, such as the aldol (B89426) reaction, by forming an enamine and activating the electrophile through hydrogen bonding. youtube.com Designing novel bifunctional catalysts tailored for piperazine (B1678402) synthesis could lead to highly efficient and selective transformations.

Catalytic SystemMechanism/FeaturesRelevance to this compound
Iridium Catalysis Asymmetric allylic substitution, cycloadditions; High enantioselectivity and functional group tolerance. rsc.orgrsc.orgnih.govPotential for direct asymmetric synthesis and further functionalization of the piperazine core.
Organic Photoredox Catalysis Metal-free, visible-light-driven reactions; Mild conditions. nih.govmdpi.comOffers sustainable and novel synthetic routes to C-substituted piperazines.
Bifunctional Catalysis Single catalyst performs multiple roles (e.g., activation, stereocontrol). youtube.comCould lead to highly efficient and atom-economical one-pot syntheses.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In silico methods are becoming indispensable tools in modern chemical research, offering the potential to predict reaction outcomes and guide synthetic efforts. nih.gov For a complex target like this compound, advanced computational modeling can play a pivotal role in accelerating the discovery of efficient synthetic pathways.

Density Functional Theory (DFT) calculations are powerful for elucidating reaction mechanisms and predicting the stereochemical outcomes of asymmetric reactions. nih.govnih.gov By modeling the transition states of potential synthetic routes, researchers can identify the most energetically favorable pathways and predict which catalysts or reaction conditions will lead to the desired (R)-enantiomer with high selectivity. nih.govacs.org For instance, DFT studies have been used to rationalize the diastereodivergence in aza-Henry reactions catalyzed by chiral bis(amidine) complexes, providing a model for predicting selectivity. nih.gov Similar computational analyses can be applied to the synthesis of this compound to screen potential catalysts and reaction pathways before extensive experimental work is undertaken.

The development of predictive models for conformationally-dependent DFT-level descriptors using machine learning techniques like graph neural networks is a frontier in computational chemistry. chemrxiv.orgrsc.org These models can rapidly predict key properties of molecules, such as their reactivity, without the need for time-consuming DFT calculations for every new compound. rsc.org This approach could be used to build a virtual library of potential precursors to this compound and predict their reactivity, thereby streamlining the synthetic design process.

Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, and Elimination (ADME) in silico predictions are also valuable tools. mdpi.comresearchgate.net While often used in drug discovery, these methods can be adapted to predict the physicochemical properties of synthetic intermediates and target molecules, aiding in the design of purification strategies and the prediction of compound stability. nih.gov For example, QSAR models have been developed for piperazine derivatives to correlate their molecular descriptors with specific activities, and similar models could be built to predict non-biological properties relevant to synthesis and material science. mdpi.comresearchgate.net

Computational MethodApplication in this compound Chemistry
Density Functional Theory (DFT) Elucidating reaction mechanisms; Predicting stereochemical outcomes; Catalyst screening. nih.govnih.govacs.org
Graph Neural Networks Rapid prediction of molecular descriptors and reactivity. chemrxiv.orgrsc.org
QSAR/ADME Modeling Predicting physicochemical properties of derivatives and intermediates. nih.govmdpi.comresearchgate.net

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (excluding biological activity)

Understanding the relationship between the three-dimensional structure of a molecule and its physicochemical properties is fundamental to chemical design. For this compound, the systematic synthesis of derivatives and the study of their non-biological properties will provide valuable insights for its application in materials science and as a synthetic building block.

Future research will involve the rational design and synthesis of a library of derivatives where the ethyl and methyl groups are systematically varied, or where additional substituents are introduced onto the piperazine ring. For example, the synthesis of N-ethyl-piperazinyl amides of oleanonic and ursonic acids has been reported, demonstrating a strategy for creating hybrid molecules with a piperazine core. nih.gov Similar synthetic strategies can be employed to create a diverse set of derivatives of this compound.

The study of structure-retention relationships in chromatography is a powerful, non-biological method to probe molecular structure. The resolution of racemic 1,4-disubstituted piperazines on chiral stationary phases has been shown to be dependent on their molecular structure. nih.gov By synthesizing a series of derivatives of this compound and studying their chromatographic behavior on various stationary phases, it is possible to develop a deeper understanding of how subtle structural changes influence intermolecular interactions.

Furthermore, the investigation of other physicochemical properties such as solubility, melting point, and conformational preferences as a function of structural modifications will be crucial. nih.gov These properties are critical for applications in materials science and for optimizing reaction conditions where this compound or its derivatives are used as reactants or catalysts.

Derivative Design StrategyProperty to be StudiedExpected Insight
Varying Alkyl Substituents Solubility, Melting Point, pKaUnderstanding the impact of sterics and electronics on bulk properties.
Introducing Functional Groups Chromatographic Retention, Spectroscopic Properties (NMR, IR)Probing intermolecular interactions and conformational dynamics. nih.gov
Synthesis of Hybrid Molecules Thermal Stability, Crystal PackingExploring potential applications in materials science. nih.gov

Q & A

How can enantiomeric purity of (R)-1-Ethyl-3-methyl-piperazine be optimized during synthesis?

Enantiomeric purity is critical for pharmacological studies. Methods include:

  • Chiral resolution : Use of enantioselective catalysts (e.g., palladium or nickel complexes) during coupling reactions to favor the (R)-configuration .
  • Chromatographic separation : Employ chiral stationary phases in HPLC or SFC (supercritical fluid chromatography) to isolate the desired enantiomer .
  • Asymmetric synthesis : Leverage enantiomerically pure starting materials, such as α-amino acids, to control stereochemistry in multi-step reactions .

What advanced techniques are used to confirm the three-dimensional conformation of this compound derivatives?

  • X-ray crystallography : Resolves crystal structures to verify stereochemistry and substituent orientation .
  • NMR spectroscopy : 2D NOESY or ROESY experiments identify spatial proximity of protons, confirming chair or boat conformations of the piperazine ring .
  • Computational modeling : Density Functional Theory (DFT) predicts stable conformers and binding modes with biological targets .

How do reaction conditions influence the yield of this compound in multi-step syntheses?

Key factors include:

  • Temperature control : Exothermic reactions (e.g., alkylation) require gradual heating to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates in piperazine functionalization .
  • Catalyst optimization : Copper(I) catalysts in click chemistry (e.g., triazole formation) improve regioselectivity and yield .

What methodologies resolve contradictions in reported biological activities of piperazine derivatives?

  • Dose-response studies : Compare IC₅₀ values across assays to identify potency variations due to receptor subtype selectivity .
  • Binding assays : Radioligand displacement experiments (e.g., using CCR5 or muscarinic receptors) clarify target specificity .
  • Meta-analysis : Cross-reference pharmacological data from PubChem and EPA DSSTox to validate outliers .

How can computational tools predict the pharmacokinetic properties of this compound?

  • ADMET profiling : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and metabolic stability based on logP and polar surface area .
  • Molecular docking : AutoDock Vina simulates interactions with targets (e.g., HIV-1 CCR5) to prioritize derivatives for synthesis .
  • QSAR models : Correlate structural features (e.g., substituent electronegativity) with activity to guide rational design .

What strategies mitigate racemization during storage of this compound?

  • Low-temperature storage : Maintain at -20°C in anhydrous conditions to slow chiral inversion .
  • pH stabilization : Buffer solutions (pH 4–6) reduce nucleophilic attack on stereocenters .
  • Lyophilization : Freeze-drying minimizes hydrolysis and preserves enantiomeric integrity .

How are spectroscopic methods employed to characterize intermediates in this compound synthesis?

  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ions and fragmentation patterns .
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to track functional group transformations (e.g., ethylation or methylation) .
  • IR spectroscopy : Identify carbonyl (C=O) or amine (N-H) stretches to validate reaction progress .

What experimental approaches validate the selectivity of this compound for specific receptors?

  • Competitive binding assays : Use fluorescently labeled ligands (e.g., FITC-CCR5) to quantify displacement efficiency .
  • Gene knockout models : CRISPR-edited cell lines lacking target receptors confirm off-target effects .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) measures binding enthalpy and entropy .

How do substituent modifications on the piperazine ring alter solubility and bioavailability?

  • Hydrophilic groups : Ethyl or methoxy substituents enhance aqueous solubility via hydrogen bonding .
  • LogP optimization : Introducing trifluoromethyl groups balances lipophilicity for membrane permeability .
  • Salt formation : Dihydrochloride salts (e.g., this compound·2HCl) improve stability and dissolution rates .

What protocols address discrepancies in reported synthetic yields of this compound?

  • Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation in real time .
  • Purification refinement : Combine flash chromatography with recrystallization (e.g., using isopropanol) to remove byproducts .
  • Scale-up adjustments : Optimize stirring rate and solvent volume to maintain kinetics in larger batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.